3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-bromo-6-chlorophenol with glycidol under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid.
Reduction: 3-Phenyl-2-hydroxypropanoic acid.
Substitution: 3-(2-Methoxy-6-chlorophenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
- 3-(2-Bromo-6-fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H8BrClO3 |
---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
QOCYMGDZBZWCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(C(=O)O)O)Cl |
Origin of Product |
United States |
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